molecular formula C3H2N2OS B3417176 1,2,3-Thiadiazole-5-carbaldehyde CAS No. 10200-61-0

1,2,3-Thiadiazole-5-carbaldehyde

Cat. No. B3417176
CAS RN: 10200-61-0
M. Wt: 114.13 g/mol
InChI Key: JJIHENIPUIXQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Thiadiazole-5-carbaldehyde is a derivative of thiadiazoles, which are a sub-family of azole compounds . Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Thiadiazoles are common in pharmacology, with 1,3,4-thiadiazole being the most common .


Synthesis Analysis

The synthesis of 1,2,3-Thiadiazole derivatives has been discussed in various studies . For instance, one study highlighted various synthetic transformations and approaches to furnish 1,2,3-thiadiazole scaffolds . Another study discussed the design, synthesis, and evaluation of the amplified spontaneous emission (ASE) properties of a series of arylalkynyl-benzo .


Molecular Structure Analysis

The molecular structure of 1,2,3-Thiadiazole derivatives has been analyzed in several studies . For example, one study discussed the structural significance of the 1,2,3-thiadiazole moiety in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities .


Chemical Reactions Analysis

The chemical reactions of 1,2,3-Thiadiazole derivatives have been explored in various studies . For instance, one study highlighted the synthetic transformations of 1,2,3-thiadiazole scaffolds along with different pharmaceutical and pharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-Thiadiazole derivatives have been analyzed in various studies . For instance, one study systematized the methods of synthesis and the physical, chemical, and biological properties of 1,2,3-thiadiazoles .

Scientific Research Applications

Synthesis and Conversion

1,2,3-Thiadiazole-5-carbaldehydes can be synthesized through a process involving monobromination and treatment with sodium azide, leading to the formation of 6aδ4-thia-1,2,5,6-tetraazapentalenes (L'abbé & Frederix, 1990).

Chemical Transformation and Properties

Reactions involving 1,2,3-thiadiazole-5-carbaldehyde can lead to the formation of various compounds such as 1,2,3-triazole-4-carbothioamide and 1,2,3-triazole-4-thiohydrazides. These reactions are important for understanding the rearrangement mechanisms and the production of different derivatives (Prokhorova et al., 2010).

Crystal Structure Analysis

Investigations into the crystal structure of compounds derived from 1,2,3-thiadiazole-5-carbaldehyde, such as 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, help in understanding their molecular configuration and potential for interactions like hydrogen bonding and π-π stacking, which can be crucial for their application in various fields (Wu, 2013).

Novel Compound Synthesis

1,2,3-Thiadiazole-5-carbaldehydes are integral in synthesizing novel compounds with potential applications in fields like medicine and agriculture. For instance, their role in synthesizing antileishmanial agents showcases their significance in drug development (Sadat-Ebrahimi et al., 2019).

Physiological Effects Studies

The physiological effects of synthetic compounds derived from 1,2,3-thiadiazole-5-carbaldehyde, such as their impact on γ-aminobutyric acid levels and reactive oxygen species in plants, are crucial for understanding their potential agricultural applications. Studies on lentil plants treated with these compounds provide insights into their effects on plant metabolism and stress responses (AL-Quraan et al., 2015).

Safety And Hazards

The safety and hazards of 1,2,3-Thiadiazole derivatives have been discussed in a study . The study suggests avoiding breathing dust and contact with skin and eyes, and recommends wearing protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

The future directions of 1,2,3-Thiadiazole derivatives have been discussed in various studies . For instance, one study synthesized novel compounds to obtain substances with significant antimicrobial activity .

properties

IUPAC Name

thiadiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2OS/c6-2-3-1-4-5-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIHENIPUIXQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295434
Record name 1,2,3-Thiadiazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Thiadiazole-5-carbaldehyde

CAS RN

10200-61-0
Record name 1,2,3-Thiadiazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10200-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Thiadiazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Thiadiazole-5-carbaldehyde
Reactant of Route 2
1,2,3-Thiadiazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1,2,3-Thiadiazole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1,2,3-Thiadiazole-5-carbaldehyde
Reactant of Route 5
1,2,3-Thiadiazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1,2,3-Thiadiazole-5-carbaldehyde

Citations

For This Compound
10
Citations
G L'abbe, E Vanderstede, W Dehaen… - Journal of the …, 1991 - pubs.rsc.org
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde, prepared in four steps from 1,3-dichloroacetone, reacts with alkyl- and aryl-amines in alcohol solution to give 1,2,3-triazole-4-…
Number of citations: 20 pubs.rsc.org
G L'abbé, A Frederix, S Toppet… - Journal of heterocyclic …, 1991 - Wiley Online Library
The N‐phenylhydrazone derived from 4‐methoxycarbonyl‐1,2,3‐thiadiazole‐5‐carbaldehyde 6 is methylated at the N‐3 position, yielding the mesoionic compound 8. The C‐13 and N‐…
Number of citations: 8 onlinelibrary.wiley.com
G L'abbé, L Bastin, W Dehaen, P Delbeke… - Journal of the Chemical …, 1992 - pubs.rsc.org
1,2,3-Thiadiazoles unsubstituted at the 4-position and bearing an oxime or phenylhydrazone function at the 5-position have been prepared and treated with Meerwein's reagent. In all …
Number of citations: 10 pubs.rsc.org
毛武涛, 国丹丹, 范志金, 谷希树, 宋海斌, 王盾, 范谦 - 结构化学, 2013 - cqvip.com
: The title compound 1, 5-bis (4-methoxyphenyl)-3-(4-methyl-1, 2, 3-thiadiazol-5-yl)-pentane-1, 5-dione (C22H22N2O4S, Mr= 410.49) has been synthesized by the reaction of 4-methyl-1…
Number of citations: 5 www.cqvip.com
SX Wang, Z Fang, ZJ Fan, D Wang, YD Li, XT Ji… - Chinese Chemical …, 2013 - Elsevier
A series of novel tetrazole containing 1,2,3-thiadiazole derivatives were designed and synthesized via Ugi reaction. Their structures were confirmed by melting points, IR, 1 H NMR, and …
Number of citations: 24 www.sciencedirect.com
A Irfan, F Batool, S Ahmad, R Ullah… - … , Sulfur, and Silicon …, 2019 - Taylor & Francis
2,3-Thiadiazoles, structurally active pharmacophores have attracted significant attention of synthetic chemists, medicinal and pharmaceutical researchers because of their versatile …
Number of citations: 7 www.tandfonline.com
VA Bakulev, W Dehaen - 2004 - books.google.com
1, 2, 3-Thiadiazoles are a group of heterocycles whose derivatives are important in industry, medicine, and agriculture. This volume provides a complete treatment of this group of …
Number of citations: 111 books.google.com
CX Tan, JQ Weng, ZX Liu, XH Liu… - Phosphorus, Sulfur, and …, 2012 - Taylor & Francis
A new 1,2,3-thiadiazole compound, C 18 H 18 Cl 2 N 4 O 2 S, has been synthesized and the crystal structure was determined by single crystal X-ray diffraction study. The fungicidal …
Number of citations: 51 www.tandfonline.com
R Varala, BH Babu - Molecular Docking, 2018 - books.google.com
Introduction to tetrazole and click chemistry approaches was briefed in a concise way in order to help the readers have a basic understanding. Tetrazole and its derivatives play very …
Number of citations: 7 books.google.com
A Gade, KK Pinapati, V Verma, SJ Akula… - Waste and Biomass …, 2023 - Springer
Background The current study aims to characterize the ethanolic extract of Capsicum annuum stalk (e-CaS), an unutilized vegetable waste for nitrogen containing (alkaloids) compounds…
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.